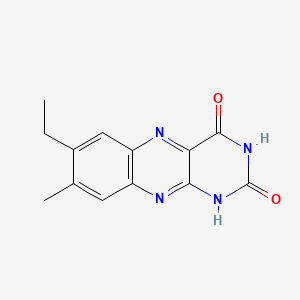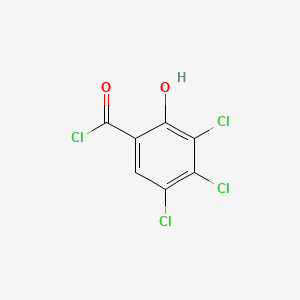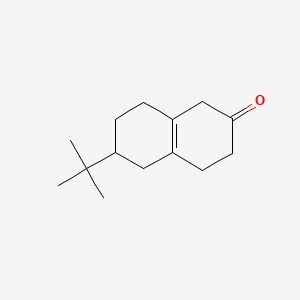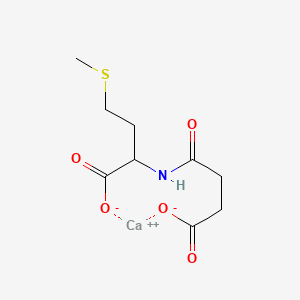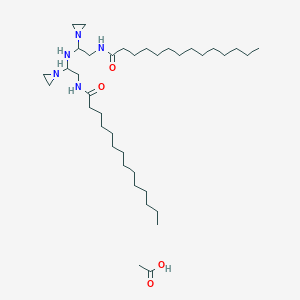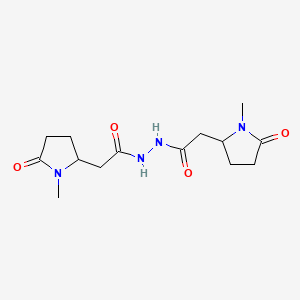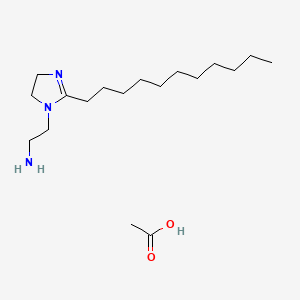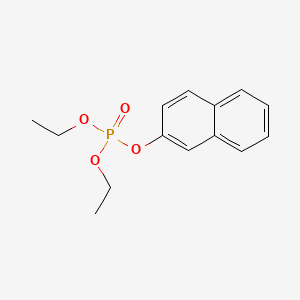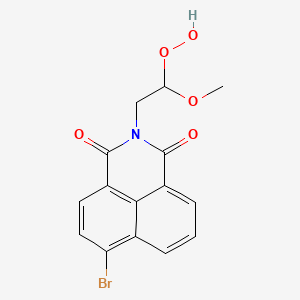![molecular formula C24H46O4 B12667225 1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hexanedioic acid, di-C9-11-branched and linear alkyl esters is commercially produced through the catalyzed esterification of phthalic anhydride with a blend of C9-11 alcohols. The production process can be carried out using either batch or continuous methods. The individual steps in the process include a reaction step, removal of excess alcohol, drying, and filtration. The final product typically has a phthalate ester content of over 99.5% .
Análisis De Reacciones Químicas
Hexanedioic acid, di-C9-11-branched and linear alkyl esters undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis, where phthalic anhydride reacts with C9-11 alcohols in the presence of a catalyst.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield hexanedioic acid and the corresponding alcohols.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and catalysts such as sulfuric acid for esterification .
Aplicaciones Científicas De Investigación
Hexanedioic acid, di-C9-11-branched and linear alkyl esters has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is utilized in various chemical processes.
Biology: Studied for its potential endocrine-disrupting effects in aquatic vertebrates and mammals.
Medicine: Investigated for its toxicological properties, including reproductive and developmental toxicity.
Industry: Widely used in the manufacture of automotive vinyl, films, sheeting, and industrial vinyl sealants.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, di-C9-11-branched and linear alkyl esters involves its interaction with plastic materials to enhance their flexibility and durability. The compound achieves this by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material’s pliability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparación Con Compuestos Similares
Hexanedioic acid, di-C9-11-branched and linear alkyl esters can be compared with other phthalate esters such as:
Di-n-octyl phthalate (DOP): Similar in function but has different alkyl chain lengths.
Di-isodecyl phthalate (DIDP): Another high molecular weight phthalate ester with slightly different properties and applications.
Diisononyl phthalate (DINP): Used in similar applications but has different toxicological profiles.
The uniqueness of hexanedioic acid, di-C9-11-branched and linear alkyl esters lies in its specific blend of C9-11 branched and linear alkyl chains, which provide a balance of flexibility and durability in plastic products .
Propiedades
Fórmula molecular |
C24H46O4 |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-5-9-14-21(8-4)17-19-27-23(25)15-10-11-16-24(26)28-20-18-22(12-6-2)13-7-3/h21-22H,5-20H2,1-4H3/t21-/m1/s1 |
Clave InChI |
DLXCJQLJLWONNY-OAQYLSRUSA-N |
SMILES isomérico |
CCCC[C@@H](CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
SMILES canónico |
CCCCC(CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
